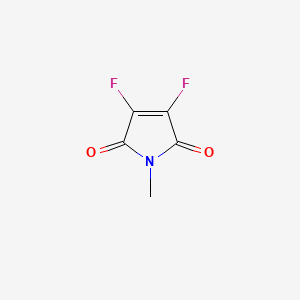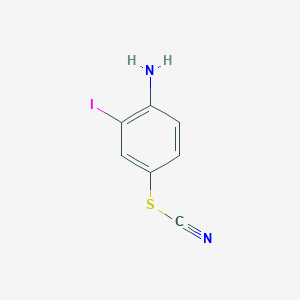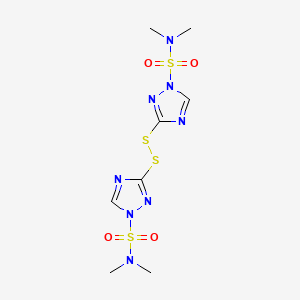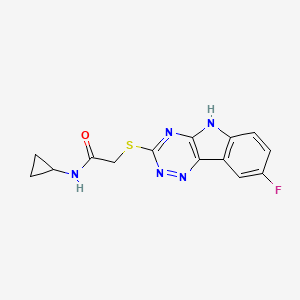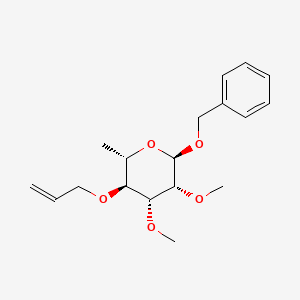![molecular formula C21H22N6O B15202437 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a tolyl group, and an imidazo[1,2-b][1,2,4]triazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
The synthesis of 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of the morpholinophenyl and tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
化学反应分析
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has shown that this compound may have potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.
相似化合物的比较
When compared to similar compounds, 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine stands out due to its unique structural features and versatile reactivity. Similar compounds include:
6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its potent tubulin inhibitory activity and promising antitumor effects.
Other triazolothiadiazine derivatives: These compounds share some structural similarities but differ in their specific substituents and biological activities.
属性
分子式 |
C21H22N6O |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-5-(4-morpholin-4-ylphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C21H22N6O/c1-15-2-6-17(7-3-15)24-20-19(25-21-22-14-23-27(20)21)16-4-8-18(9-5-16)26-10-12-28-13-11-26/h2-9,14,24H,10-13H2,1H3,(H,22,23,25) |
InChI 键 |
KSVAZGDXVOLTQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC=C(C=C4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


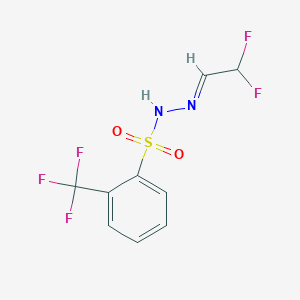



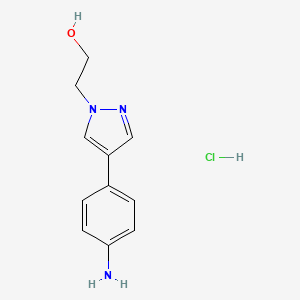
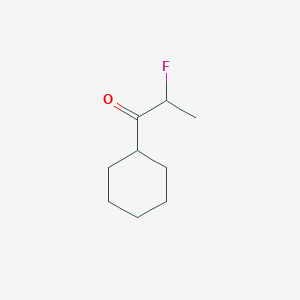
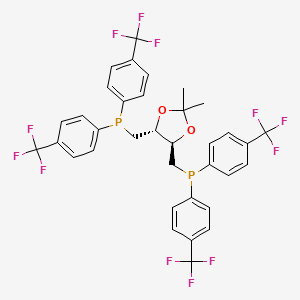
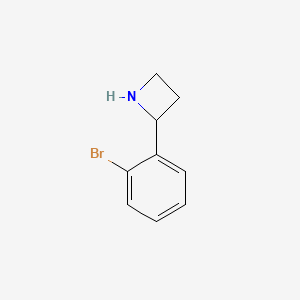
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)
